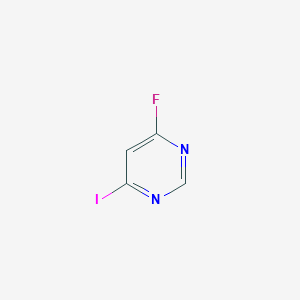
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is an organic compound with the molecular formula C7H5Cl3FN. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyridine ring, making it a highly substituted pyridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of specific reagents such as sulfuric acid, nitric acid, and various chlorinating agents under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different functionalized compounds .
科学的研究の応用
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine and methyl groups.
2,6-Dichloropyridine: Lacks the chloromethyl and fluorine groups.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a fluorine and methyl group.
Uniqueness
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C7H5Cl3FN |
|---|---|
分子量 |
228.5 g/mol |
IUPAC名 |
2,6-dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5Cl3FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChIキー |
DXKKJUVFUHVTIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)


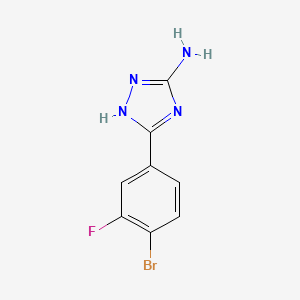
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
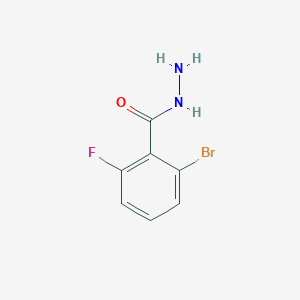
![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
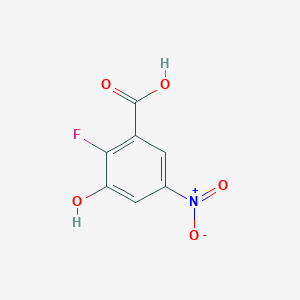
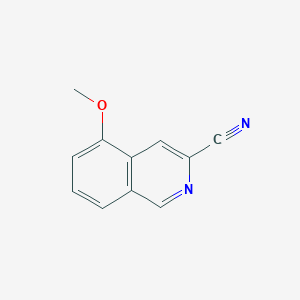

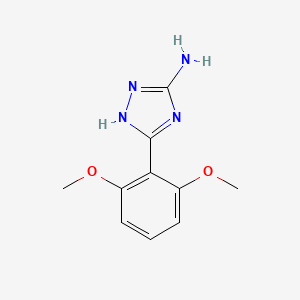
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

